1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide
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Overview
Description
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry and material science. This compound features a complex structure with multiple functional groups, including a chloro-substituted phenoxy group, a nitrophenyl group, and a thiosemicarbazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide typically involves a multi-step process:
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Formation of 4-Chloro-2-methylphenoxyacetic acid:
Starting Materials: 4-Chloro-2-methylphenol, chloroacetic acid.
Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chloro-2-methylphenoxyacetic acid.
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Acylation Reaction:
Starting Materials: 4-Chloro-2-methylphenoxyacetic acid, thiosemicarbazide.
Reaction Conditions: The acid is converted to its acyl chloride using reagents like thionyl chloride. The resulting acyl chloride is then reacted with thiosemicarbazide to form the desired thiosemicarbazide derivative.
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Nitration:
Starting Materials: The thiosemicarbazide derivative, nitric acid.
Reaction Conditions: The compound is nitrated using concentrated nitric acid to introduce the nitro group, resulting in the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide can undergo various chemical reactions due to its functional groups:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The thiosemicarbazide moiety can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It may also intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-phenylthiosemicarbazide: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methylphenyl)thiosemicarbazide: Substitution of the nitro group with a methyl group, altering its electronic properties.
Uniqueness: 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide is unique due to the presence of both a nitro group and a thiosemicarbazide moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antibacterial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound's molecular formula is C16H15ClN4O4S, with a molecular weight of approximately 394.83 g/mol. Its structure features a thiosemicarbazide moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiosemicarbazides, including this compound. The cytotoxicity of this compound was evaluated against various cancer cell lines using the MTT assay.
Case Study: Cytotoxicity Testing
In a study conducted on liver carcinoma cell lines (HEPG2-1), the compound exhibited significant cytotoxic effects. The IC50 values were determined to assess the concentration required to inhibit cell viability by 50%. The results showed that this compound had an IC50 value comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HEPG2-1 | [Value] |
Doxorubicin | HEPG2-1 | [Value] |
Antibacterial Activity
The antibacterial properties of thiosemicarbazides have also been extensively studied. The presence of electron-withdrawing groups, such as chlorine in this compound, enhances its antibacterial activity.
Research suggests that the antibacterial activity is attributed to the electron delocalization in the thiosemicarbazide moiety, which enhances both donor and reductive capacities. This mechanism allows the compound to disrupt bacterial cell walls or inhibit essential enzymatic processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiosemicarbazides indicates that modifications in substituents significantly affect their biological activity. For instance, the presence of a chloro group at position 2 of the phenoxy ring has been linked to increased potency against various pathogens and cancer cells.
Properties
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c1-10-8-11(17)2-7-14(10)25-9-15(22)19-20-16(26)18-12-3-5-13(6-4-12)21(23)24/h2-8H,9H2,1H3,(H,19,22)(H2,18,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPLIMYYISPFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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